1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione
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Overview
Description
Synthesis Analysis
A synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
This would involve a detailed examination of the molecule’s structure. This could include information about the types of bonds present (single, double, triple), the geometry of the molecule, and any interesting structural features .Chemical Reactions Analysis
An analysis of the chemical reactions of the compound would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any other reactions that are relevant to the compound’s properties or uses .Physical and Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include information about the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The chemical synthesis and structural analysis of purine analogs, including derivatives similar to the specified compound, have been extensively studied. For instance, Kim et al. (1978) explored the synthesis and antiviral activity of nucleosides and nucleotide analogues of imidazo[1,2-a]-s-triazine, highlighting the methodological approach towards purine analogues with potential biological activities Kim et al., 1978. Additionally, research on the synthesis of purine-2,4-dione derivatives has identified potential antidepressant and anxiolytic agents, indicating a comprehensive approach to understanding the chemical properties and potential therapeutic uses of these compounds Zagórska et al., 2016.
Potential Biological Activities
The exploration of purine derivatives extends into their potential biological activities, particularly focusing on their interactions with various biological targets. For example, Baraldi et al. (2005) identified potent and selective A(3) adenosine receptor antagonists among 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are crucial for developing therapeutic agents Baraldi et al., 2005. Such studies underscore the importance of purine analogs in drug discovery and development, offering insights into their pharmacological potential.
Advanced Applications
Further research delves into the advanced applications of purine analogs, such as their role in cyclic AMP phosphodiesterase inhibition, showcasing their therapeutic potential in treating various diseases. Suzuki et al. (2006) demonstrated the PDE4 inhibitory activities of 1-benzylxanthines, indicating the relevance of purine analogs in developing new pharmacological agents Suzuki et al., 2006.
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems. This could include information about any biological targets of the compound, the effects of the compound on these targets, and the overall effect of the compound on the biological system.
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-17(2)30-20-21(27(3)24(32)26-22(20)31)25-23(30)29(16)14-13-28-11-9-19(10-12-28)15-18-7-5-4-6-8-18/h4-8,19H,9-15H2,1-3H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBOWYIIAXWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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